Cas no 36069-05-3 (Pseudojervine)

Pseudojervine structure
Nome del prodotto:Pseudojervine
Pseudojervine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
- (3S,3'aS,7'aR,9R)-3',6',10,11b-tetramethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]
- Pseudojervine
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,
- Pseudojervin
- Jervin-3-glucoside
- O-beta-D-Glucopyranosyljervine
- 6ZVR3FG6VQ
- JERVINE, 3-beta-(D-GLUCOPYRANOSYLOXY)-
- C33H49NO8
- Q27265794
- (2'R,3S,3'R,3a'S,6aS,6bS,6'
- CS-0092570
- (3S,3'R,3a'S,6aS,6bS,6'S,7a'R,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,3,3a',4,4',5',6,6a,6b,6',7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2-b]pyridin]-11(1H)-one
- BRN 0072750
- (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]luorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-uro[3,2-b]pyridine]-11-one
- PSEUDOJERVINE [MI]
- (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
- (2'R,3S,3'R,3a'S,6aS,6bS,6'S,7a'R,11aS,11bR)-3',6',10,11b-Tetramethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,3,3a',4,4',5',6,6a,6b,6',7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2
- HY-127063
- NS00094303
- 36069-05-3
- AC-34357
- CHEMBL2296489
- Veratraman-11-one, 17,23-epoxy-3-(beta-D-glucopyranosyloxy)-, (3-beta,23-beta)-
- CHEBI:184091
- AKOS030496277
- UNII-6ZVR3FG6VQ
- DTXSID60957480
- 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside
- 3beta-(D-glucopyranosyloxy)-jervine
- Jervine 3-O-beta-D-glucopyranoside
- TS-10130
- DA-57193
- 4-27-00-03592 (Beilstein Handbook Reference)
- Veratraman-11-one, 17,23-epoxy-3-(beta-D-glucopyranosyloxy)-, (3-beta,23-beta)-(9CI)
- (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyspiro(1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo(a)fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo(3,2-b)pyridine)-11-one
-
- Inchi: 1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1
- Chiave InChI: HYDDDNUKNMMWBD-VPLHBGEQSA-N
- Sorrisi: O1[C@]2([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])N([H])[C@@]2([H])[C@@]([H])(C([H])([H])[H])[C@@]21C(C([H])([H])[H])=C1C([C@]3([H])[C@@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])C4=C([H])C([H])([H])[C@@]3([H])[C@]1([H])C([H])([H])C2([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])=O
- BRN: 0072750
Proprietà calcolate
- Massa esatta: 587.34581752 g/mol
- Massa monoisotopica: 587.34581752 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 42
- Conta legami ruotabili: 3
- Complessità: 1170
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 15
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Peso molecolare: 587.7
- Superficie polare topologica: 138
Proprietà sperimentali
- Densità: 1.1485 (rough estimate)
- Punto di fusione: 300-301° (dec)
- Punto di ebollizione: 643.44°C (rough estimate)
- Indice di rifrazione: 1.5960 (estimate)
- Rotazione specifica: D25 -133° (c = 0.48 in 1:3 ethanol-chloroform)
Pseudojervine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82850-5mg |
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)- |
36069-05-3 | 5mg |
¥3752.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-100mg |
Pseudojervine |
36069-05-3 | 99.5% | 100mg |
¥ 17288 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-1 mg |
Pseudojervine |
36069-05-3 | 1mg |
¥2433.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-2mg |
Pseudojervine |
36069-05-3 | 99.5% | 2mg |
¥ 1949 | 2023-09-07 | |
Aaron | AR00CMW2-5mg |
Pseudojervine |
36069-05-3 | 95% | 5mg |
$370.00 | 2025-02-13 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2906-20mg |
Pseudojervine |
36069-05-3 | ≥98% | 20mg |
¥3600元 | 2023-09-15 | |
Chengdu Biopurify Phytochemicals Ltd | BP4502-20mg |
Pseudojervine |
36069-05-3 | 98% | 20mg |
$450 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-50mg |
Pseudojervine |
36069-05-3 | 99.5% | 50mg |
¥ 11531 | 2023-09-07 | |
Aaron | AR00CMW2-2mg |
Pseudojervine |
36069-05-3 | 95% | 2mg |
$217.00 | 2025-02-13 | |
Aaron | AR00CMW2-25mg |
Pseudojervine |
36069-05-3 | 95% | 25mg |
$882.00 | 2025-02-13 |
Pseudojervine Letteratura correlata
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
36069-05-3 (Pseudojervine) Prodotti correlati
- 1152568-65-4(2-Bromo-2',5'-dimethylpropiophenone)
- 899214-14-3(6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one)
- 303147-48-0(N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide)
- 2402831-21-2(7,8-Dimethylquinoline-5-carboxylic acid)
- 1806587-50-7(3-Methoxy-4-phenylpicolinic acid)
- 952729-67-8(methyl (3S)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate)
- 1260858-82-9(4-(azetidin-3-yl)-3,5-dichloropyridine)
- 1326830-35-6(ethyl 4-[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate)
- 1152567-40-2(1-4-(propan-2-yl)phenylcyclobutane-1-carbonitrile)
- 2229623-87-2(6-(pyrrolidin-1-yl)pyridin-3-ylmethanesulfonamide)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
